![molecular formula C9H5FOS B1391774 5-Fluoro-1-benzothiophene-2-carbaldehyde CAS No. 698367-29-2](/img/structure/B1391774.png)
5-Fluoro-1-benzothiophene-2-carbaldehyde
Overview
Description
5-Fluoro-1-benzothiophene-2-carbaldehyde is a chemical compound with the empirical formula C9H5FOS . It has a molecular weight of 180.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-benzothiophene-2-carbaldehyde consists of a benzothiophene ring with a fluorine atom at the 5-position and a carbaldehyde group at the 2-position . The SMILES string representation of this compound is FC1=CC=C2SC(C=O)=CC2=C1 .
Scientific Research Applications
Medicinal Chemistry Antimicrobial Agents
5-Fluoro-1-benzothiophene-2-carbaldehyde, as a thiophene derivative, may be utilized in the development of new antimicrobial agents. Thiophene compounds have shown potential in combating a variety of microbial pathogens .
Analgesic and Anti-inflammatory Therapies
These compounds are also explored for their analgesic and anti-inflammatory properties, which could lead to new treatments for pain and inflammation-related conditions .
Antihypertensive Drugs
In cardiovascular research, thiophene derivatives like 5-Fluoro-1-benzothiophene-2-carbaldehyde could be key in creating antihypertensive drugs to manage high blood pressure .
Antitumor Activity
There is ongoing research into the antitumor applications of thiophene derivatives, which could offer new pathways for cancer treatment .
Corrosion Inhibition
Beyond medical applications, these compounds are investigated for their effectiveness in inhibiting metal corrosion, which has implications for material science and engineering .
Material Science Light-Emitting Diodes (LEDs)
Thiophene derivatives are used in the fabrication of LEDs due to their desirable electronic properties, which is a significant area in material science .
Electrophilic Fluorination
The compound’s fluorinated moiety can be useful in electrophilic fluorination reactions, which are important in synthesizing bioactive molecules or materials with specific properties .
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .
properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZOCQQFVGXLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677761 | |
Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
698367-29-2 | |
Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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